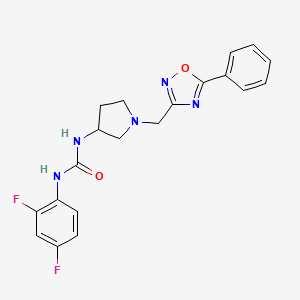

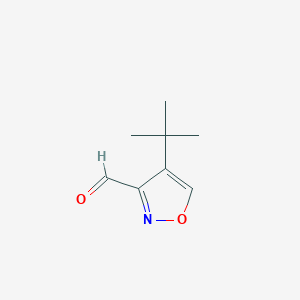

![molecular formula C20H26N4O3 B2639140 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 836640-99-4](/img/structure/B2639140.png)

3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrazine ring. It’s often used as a building block in the synthesis of more complex compounds, particularly in pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoxaline core, followed by various substitutions to add the different functional groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include an amino group (NH2), a carboxylate group (COO-), and a methoxy group (OCH3), among others. Each of these groups would have distinct chemical properties that would influence the overall behavior of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant for this compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, without specific data, these properties can’t be accurately predicted .Wissenschaftliche Forschungsanwendungen

Radiotracer Development for Imaging GABA Receptors

A study developed new radiotracers for imaging GABA_A- and GABA_B-benzodiazepine receptors using positron emission tomography (PET). Two quinolines, acting as positive allosteric modulators of γ-aminobutyric acid (GABA) receptors, were radiolabelled at the methoxy position with carbon-11. Preliminary studies showed promising imaging characteristics, with one radiotracer demonstrating higher brain uptake and potential for further evaluation in imaging GABA_A receptors (Moran et al., 2012).

Novel Synthesis Methods

Research on the facile synthesis of some new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines showcases innovative synthetic routes. These derivatives were prepared directly by condensation, indicating the chemical versatility and potential pharmaceutical applications of pyrroloquinoline structures (Molina, Alajarín, & Sánchez-Andrada, 1993).

Antimicrobial and Antiviral Activity

A study synthesized a new quinoline derivative from Streptomyces sp. neau50, which showed cytotoxicity against human lung adenocarcinoma cell line A549. This highlights the potential of pyrroloquinoline derivatives in developing new antimicrobial and anticancer agents (Wang et al., 2011).

Synthesis of Camptothecin Analogues

Efforts to synthesize 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline, a key intermediate in camptothecin synthesis, reveal the importance of these structures in medicinal chemistry for cancer treatment. The study describes an efficient regioselective synthesis approach (Zalkow et al., 1971).

Wirkmechanismus

Target of Action

The primary target of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is currently under investigation . The compound has been evaluated in various assays, suggesting a potential interaction with multiple targets .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate are currently under investigation . These properties will have a significant impact on the compound’s bioavailability .

Result of Action

Ongoing research aims to elucidate these effects and their implications for the compound’s therapeutic potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate . These factors include the physiological environment within the body, as well as external factors such as temperature and pH .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-13(2)9-12-27-20(25)16-17-19(24(18(16)21)10-6-11-26-3)23-15-8-5-4-7-14(15)22-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHZLDOFIYICBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

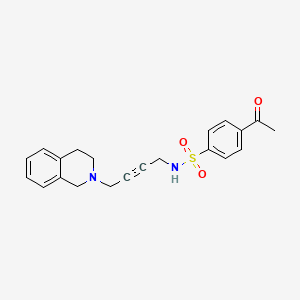

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2639061.png)

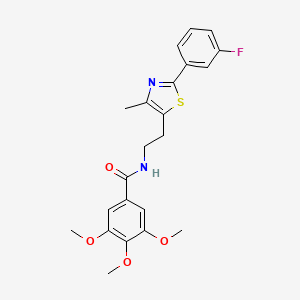

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2639063.png)

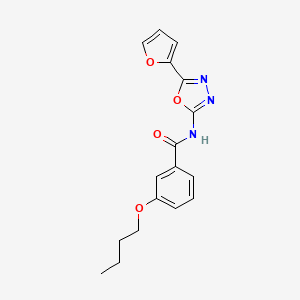

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one](/img/structure/B2639070.png)

![N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639073.png)

![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639078.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2639079.png)